

CAS number and identifiers for N-(4-nitrophenyl)pyrrolidine-2-carboxamide

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Compound of Interest

Compound Name: *N*-(4-nitrophenyl)pyrrolidine-2-carboxamide

Cat. No.: B554966

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In-Depth Technical Guide: N-(4-nitrophenyl)pyrrolidine-2-carboxamide

This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, synthesis, and biological activities of **N-(4-nitrophenyl)pyrrolidine-2-carboxamide** and its derivatives. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identifiers and Physicochemical Properties

N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a chemical compound that has been investigated for its potential biological activities. The primary identifiers and properties are summarized below. It is important to note that different stereoisomers and salt forms of this compound may have distinct identifiers.

Table 1: Chemical Identifiers for **N-(4-nitrophenyl)pyrrolidine-2-carboxamide** and Related Compounds

Identifier	Value	Source
Compound Name	N-(4-nitrophenyl)pyrrolidine-2-carboxamide	PubChem
Molecular Formula	C11H13N3O3	[1]
PubChem CID	4147666	[1]
InChI	InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15)	PubChem
InChIKey	JWXPYNYNEUYKOW-UHFFFAOYSA-N	PubChem
SMILES	<chem>C1CC(NC1)C(=O)NC2=CC=C(C=C2)--INVALID-LINK--[O-]</chem>	[1]
CAS Number (for (2S)-hydrochloride salt)	70148-22-0	[2]
Molecular Weight (for C11H13N3O3)	235.24 g/mol	Calculated
Molecular Weight (for hydrochloride salt)	271.7 g/mol	[2]

Synthesis and Characterization

The synthesis of N-(aryl)pyrrolidine-2-carboxamides generally involves a two-step, one-pot amidation of the corresponding N-aryl-L-proline. This process starts with the activation of the carboxylic acid, followed by the reaction with an amine.

Experimental Protocol: Synthesis of Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides

This protocol is adapted from the synthesis of related N-(2'-nitrophenyl)pyrrolidine-2-carboxamides and can be considered a general procedure.[3]

Materials:

- N-aryl-L-proline derivative
- Thionyl chloride (SOCl_2)
- Appropriate amine
- Dichloromethane (DCM)

Procedure:

- The N-aryl-L-proline starting material is dissolved in dichloromethane.
- Thionyl chloride is added to the solution to activate the carboxylic acid, forming the corresponding acid chloride. The reaction mixture is stirred at room temperature. It is crucial to use an excess of thionyl chloride to ensure complete conversion and to subsequently remove the excess in situ under reduced pressure.^[4]
- The desired amine, dissolved in dichloromethane, is then added to the reaction mixture containing the acid chloride.
- The reaction is stirred until completion, which can be monitored by thin-layer chromatography.
- Upon completion, the reaction mixture is worked up, typically by washing with an aqueous solution to remove any unreacted starting materials and byproducts.
- The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product is then purified, usually by column chromatography or recrystallization, to obtain the pure N-(aryl)pyrrolidine-2-carboxamide.^{[3][4]}

The synthesized compounds are typically characterized by infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm their structure and purity.^[3]

Biological Activity and Experimental Data

Derivatives of N-(nitrophenyl)pyrrolidine-2-carboxamide have been evaluated for various biological activities, including antibacterial and anticancer properties.

Antibacterial Activity

Several N-(2'-nitrophenyl)pyrrolidine-2-carboxamide derivatives have been tested against a panel of Gram-positive and Gram-negative bacteria. The antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 2: Antibacterial Activity of a Representative N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivative (Compound 4b)

Bacterial Strain	MIC (µg/mL)	Standard Drug
Staphylococcus aureus	15.6	Streptomycin / Nalidixic acid

This data is for a related compound, N-(2'-nitrophenyl)pyrrolidine-2-carboxamide, as a representative example of the potential activity of this class of compounds.[\[3\]](#)[\[5\]](#)

Experimental Protocol: Broth Micro-dilution Assay for MIC Determination

The antibacterial activity is assessed using the broth micro-dilution method.[\[3\]](#)[\[6\]](#)

Procedure:

- Bacterial strains are cultured in an appropriate growth medium.
- The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
- Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing the growth medium.
- A standardized inoculum of each bacterial strain is added to each well.

- The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Standard antibiotics are used as positive controls.[\[3\]](#)
[\[6\]](#)

Anticancer Activity

N-(4'-nitrophenyl)-l-prolinamides have demonstrated cytotoxic activities against various human carcinoma cell lines. The antiproliferative efficacy is often evaluated using the MTT assay.

Table 3: Cytotoxicity of Representative N-(4'-nitrophenyl)-l-prolinamide Derivatives

Compound	Cell Line	% Cell Inhibition at 100 μ M	Standard Drug (5-Fluorouracil)
4a	A549 (Lung)	95.41 \pm 0.67	64.29 \pm 2.09
4a	HCT-116 (Colon)	93.33 \pm 1.36	81.20 \pm 0.08
4u	A549 (Lung)	83.36 \pm 1.70	64.29 \pm 2.09
4u	SGC7901 (Gastric)	(results in low cell viability)	-

This data is for related N-(4'-nitrophenyl)-l-prolinamide derivatives, highlighting the potential of the core structure.[\[4\]](#)

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[\[4\]](#)

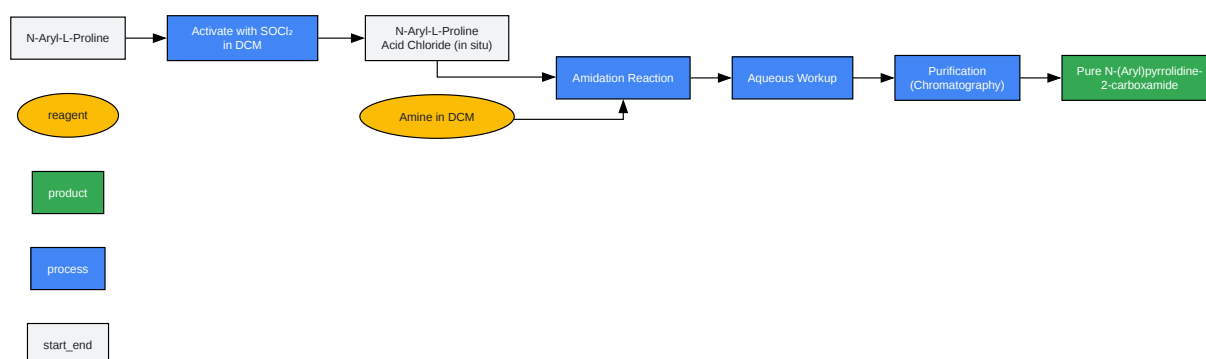
Procedure:

- Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

- After the incubation period, the medium is removed, and a solution of MTT is added to each well.
- The plates are incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.[5]
- The formazan crystals are dissolved in a solubilizing agent, such as DMSO.
- The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[5]
- The percentage of cell inhibition is calculated relative to untreated control cells.

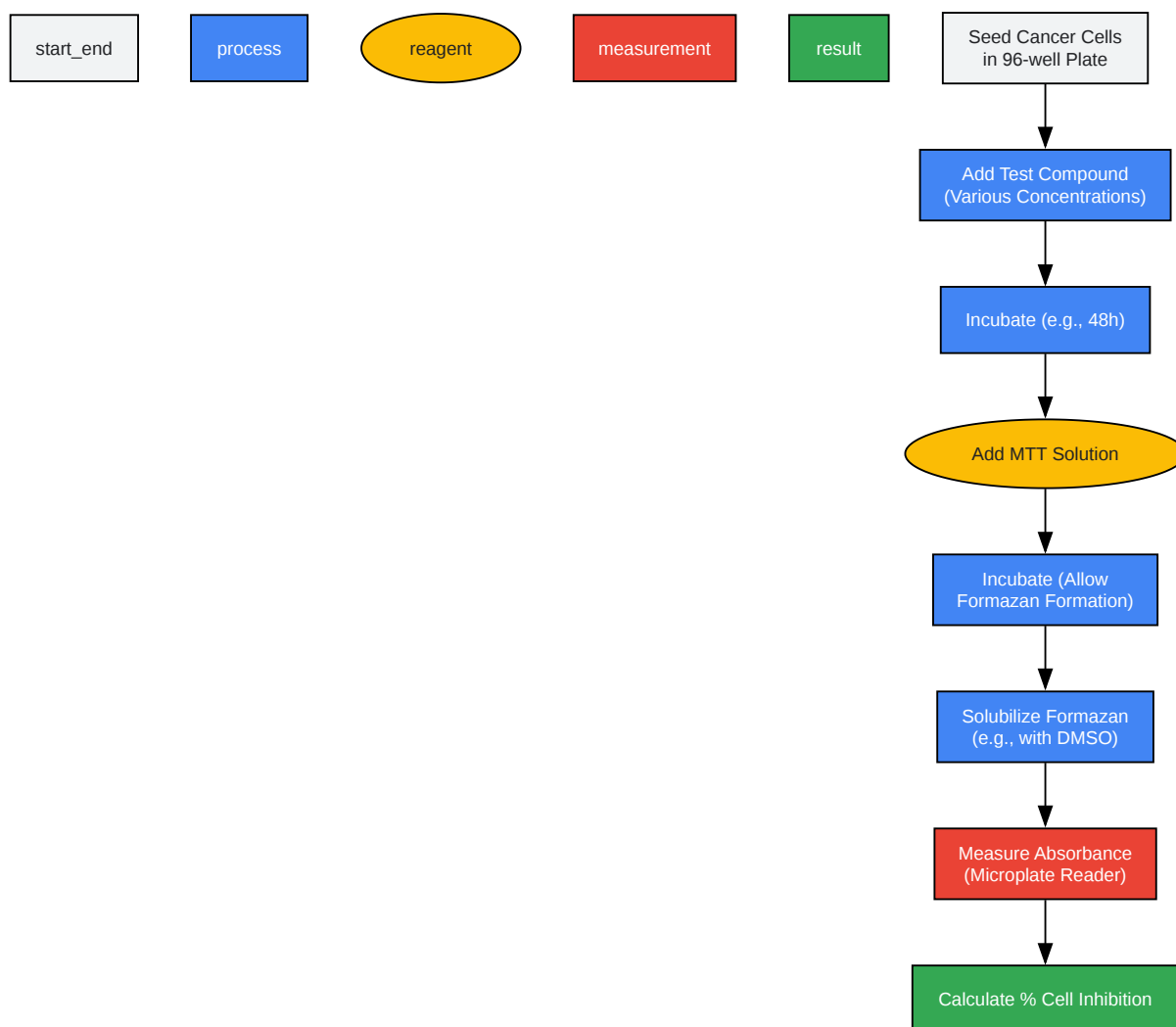
Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of **N-(4-nitrophenyl)pyrrolidine-2-carboxamide** derivatives.



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Caption: General synthesis workflow for N-(aryl)pyrrolidine-2-carboxamides.



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Caption: Experimental workflow for the MTT cytotoxicity assay.

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